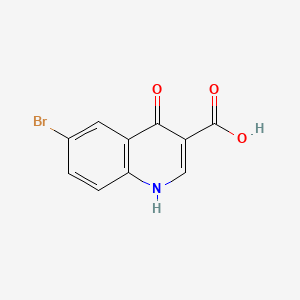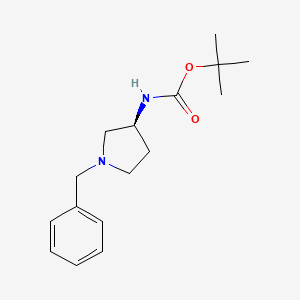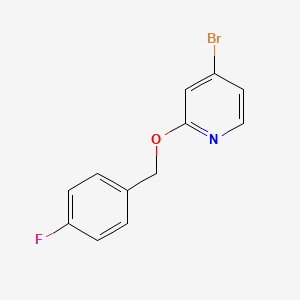
5-Bromo-1-ethylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-ethylindoline, also known as 5-bromo-1-ethyl-2,3-dihydro-1H-indole, is a heterocyclic compound . It has a molecular weight of 226.12 . The compound is stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
While specific synthesis methods for 5-Bromo-1-ethylindoline were not found, indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .Molecular Structure Analysis
The crystal structure of 5-Bromo-1-ethylindoline-2,3-dione, a related compound, has been studied . In each molecule, the indoline ring system is almost planar . The ethyl group is nearly perpendicular to the indoline ring system with C—C—N—C torsion angles of −94.8 (3) and 93.0 (3)° in molecules A and B, respectively .Chemical Reactions Analysis
Indole derivatives, including 5-Bromo-1-ethylindoline, show various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
5-Bromo-1-ethylindoline has a molecular weight of 226.117. It is stored at a temperature of 4°C and is in liquid form .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Cytotoxic Activity
5-Bromo-1-ethylindoline has been synthesized and evaluated for its antiproliferative and cytotoxic effects. In vitro screening against seven human cancer cell lines revealed promising results. Some analogues exhibited antiproliferative activity comparable to that of cisplatin, a well-known chemotherapeutic agent. Remarkably, the toxicity of these compounds on normal 3T3 cells was lower than that of cisplatin .
Antifungal Properties
Indole phytoalexins, including 5-Bromo-1-ethylindoline, are produced by cruciferous vegetables as a defense mechanism against stressors such as pathogens. These compounds exhibit a broad spectrum of antifungal activities. Their role in plant defense makes them intriguing targets for further investigation .
Moderate Antibacterial Effect
While not as potent as some other antibacterial agents, indole phytoalexins, including the brominated derivatives, do exhibit moderate antibacterial effects. Understanding their mechanisms of action could contribute to novel antimicrobial strategies .
Antiprotozoal Activity
Indole phytoalexins have demonstrated antiprotozoal activity. Investigating the specific effects of 5-Bromo-1-ethylindoline against protozoan parasites could provide valuable insights for drug development .
Cancer Chemoprevention
High consumption of cruciferous vegetables has been associated with decreased cancer risk in humans. Indole phytoalexins, including 5-Bromo-1-ethylindoline, contribute to this protective effect. Their chemopreventive properties make them relevant in cancer research .
Anticancer and Antiproliferative Effects
Against human cancer cell lines, indole phytoalexins consistently display anticancer and antiproliferative effects. Investigating the specific pathways involved and potential synergies with existing therapies could lead to novel treatment strategies .
Safety and Hazards
The safety information for 5-Bromo-1-ethylindoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Indole derivatives, including 5-Bromo-1-ethylindoline, have attracted increasing attention in recent years due to their significant biological activities . They have been used as biologically active compounds for the treatment of various disorders, indicating their potential for future therapeutic applications .
Wirkmechanismus
Target of Action
5-Bromo-1-ethylindoline is a derivative of indole, a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-1-ethylindoline may interact with its targets, leading to changes that result in these effects.
Biochemical Pathways
They are involved in a wide range of biological and clinical applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 5-Bromo-1-ethylindoline may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-bromo-1-ethyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBOIVVGHOULCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethylindoline | |
CAS RN |
1780973-25-2 |
Source


|
| Record name | 5-bromo-1-ethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)
![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2392426.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)

![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)

![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
